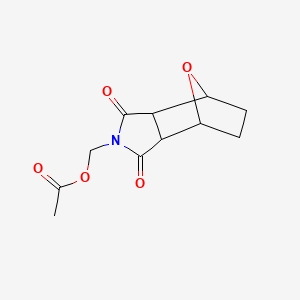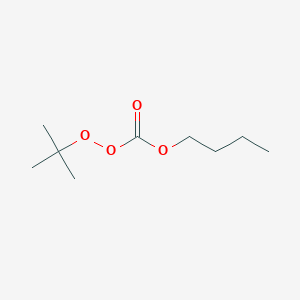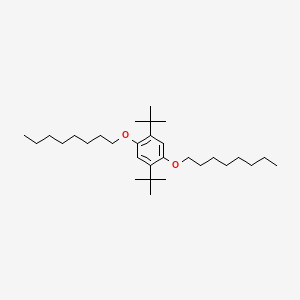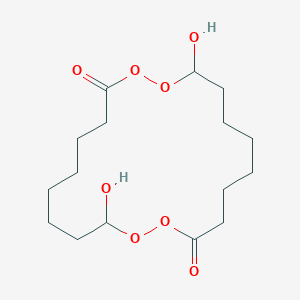
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione typically involves multi-step organic reactions One common method includes the cyclization of a suitable precursor under controlled conditions to form the tetraoxacycloicosane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl or oxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the oxo groups may produce diols.
Applications De Recherche Scientifique
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which 10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,11,12-Tetraoxacycloicosane-3,13-dione: Lacks the hydroxyl groups at the 10 and 20 positions.
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione analogs: Variants with different substituents at various positions on the ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
66152-16-7 |
|---|---|
Formule moléculaire |
C16H28O8 |
Poids moléculaire |
348.39 g/mol |
Nom IUPAC |
10,20-dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione |
InChI |
InChI=1S/C16H28O8/c17-13-9-5-1-2-6-10-14(18)22-24-16(20)12-8-4-3-7-11-15(19)23-21-13/h13,16-17,20H,1-12H2 |
Clé InChI |
ZVVRFYKZMRPMEK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)OOC(CCCCCCC(=O)OOC(CC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)

![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
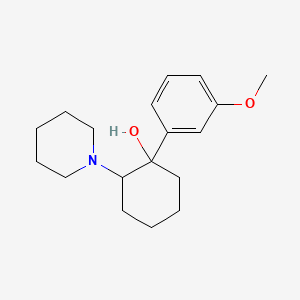
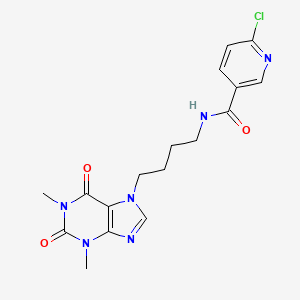
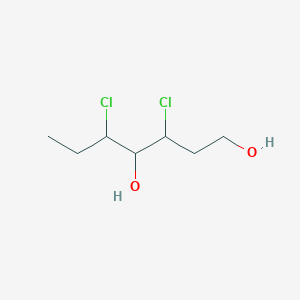

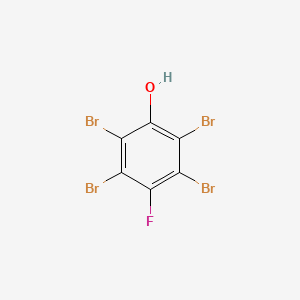

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
